JNJ-46778212

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de VU 0409551 implica múltiples pasos, comenzando con la preparación de la estructura central de oxazolo[5,4-c]piridina. Los pasos clave incluyen:

- Formación del sistema de anillo oxazolo[5,4-c]piridina.

- Introducción del grupo fenoximetil.

- Adición de la porción fluorofenilmetanona.

Las condiciones de reacción generalmente implican el uso de disolventes orgánicos como dimetilsulfóxido (DMSO) y etanol, con temperaturas de reacción que varían desde temperatura ambiente hasta condiciones de reflujo .

Métodos de Producción Industrial

La producción industrial de VU 0409551 sigue rutas sintéticas similares, pero a una escala mayor. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

VU 0409551 experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica se pueden utilizar para introducir diferentes sustituyentes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes bajo condiciones controladas

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .

Aplicaciones Científicas De Investigación

Overview

JNJ-46778212, also known as VU0409551, is a small molecule identified as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has been primarily researched for its potential applications in treating psychiatric disorders, particularly schizophrenia. Its discovery and development are the result of collaborative efforts between Vanderbilt University and Johnson & Johnson, focusing on its pharmacological properties and therapeutic efficacy.

Schizophrenia Treatment

This compound has shown promise in preclinical models for schizophrenia. Its ability to enhance cognitive function and reduce psychotic symptoms has been demonstrated through various studies. For instance, it exhibited robust efficacy in reversing amphetamine-induced hyperlocomotion in animal models, indicating its potential antipsychotic effects .

Cognition Enhancement

Research indicates that this compound may improve cognitive deficits associated with schizophrenia and other cognitive disorders. In preclinical studies, it has been linked to enhanced synaptic plasticity and memory improvement in models of Huntington's disease, suggesting broader applications in cognitive enhancement .

Neuroprotection

The compound's neuroprotective properties have been explored in the context of neurodegenerative diseases. Studies have shown that mGlu5 positive allosteric modulators can prevent excitotoxic cell death, which is a common pathway in neurodegeneration. This compound has been observed to activate neuroprotective pathways, potentially offering therapeutic benefits beyond psychiatric disorders .

Pharmacokinetic Profile

The pharmacokinetic characteristics of this compound support its development as a therapeutic agent:

- Molecular Formula : C20H17FN2O3

- Bioavailability : Demonstrated oral bioavailability with favorable CNS penetration.

- Metabolic Stability : Exhibits stability across species with low plasma protein binding .

Table 1: Pharmacokinetic Parameters

| Parameter | Mouse (mg/kg) | Rat (mg/kg) | Dog (mg/kg) |

|---|---|---|---|

| Dose (IV/PO) | 2.5/10 | 2.5/10 | 1/5 |

| Clearance (mL/min/kg) | 39 | 24 | 12 |

| Volume of Distribution (L/kg) | 2.9 | 3.3 | 3.7 |

| Half-life (h) | 1.6 | 2.5 | 6.7 |

| Cmax (μM) | 0.83 | 1.08 | 1.01 |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Schizophrenia Models : In a study involving various preclinical models, this compound demonstrated significant reduction in psychotic-like behaviors when administered at specific doses, supporting its potential as an antipsychotic agent .

- Cognitive Impairment in Huntington's Disease : Chronic administration of this compound improved memory deficits in Huntington's disease models by enhancing synaptic plasticity markers such as BDNF and c-Fos expression .

Mecanismo De Acción

VU 0409551 actúa como un modulador alostérico positivo de los receptores mGlu5. Potencia selectivamente la señalización de mGlu5 a través de vías mediadas por G alfa q sin modular las corrientes del receptor N-metil-D-aspartato (NMDAR) en las neuronas hipocampales. Esta potenciación selectiva mejora la plasticidad sináptica y las funciones cognitivas .

Comparación Con Compuestos Similares

Compuestos Similares

VU0364770: Un modulador alostérico positivo de los receptores mGlu4.

CPPHA: Un modulador alostérico positivo de mGluR5 y mGluR1.

ADX-47273: Un modulador alostérico selectivo para mGluR5.

Unicidad

VU 0409551 es único debido a su alta selectividad para los receptores mGlu5 y su capacidad para penetrar eficazmente el cerebro. A diferencia de otros moduladores, no afecta las corrientes NMDAR, lo que lo convierte en una herramienta valiosa para estudiar las vías específicas de mGlu5 y su potencial terapéutico .

Actividad Biológica

JNJ-46778212, also known as VU0409551, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has garnered attention for its potential therapeutic applications, particularly in treating schizophrenia and other cognitive disorders. This article will delve into the biological activity of this compound, highlighting its pharmacological profile, preclinical findings, and potential implications for clinical use.

Overview of this compound

Chemical Structure and Mechanism of Action

this compound is part of a novel series of compounds characterized by a unique chemical structure, specifically (2(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanones. It functions as a PAM at mGlu5 receptors, enhancing the receptor's responsiveness to endogenous glutamate without directly activating the receptor itself. This mechanism is significant as it allows for modulation of synaptic transmission and plasticity, which are crucial in cognitive processes.

Pharmacological Profile

In Vitro Potency and Selectivity

Research indicates that this compound exhibits robust in vitro potency as an mGlu5 PAM. It demonstrates a favorable pharmacokinetic profile with good oral bioavailability and metabolic stability across species. Specifically, studies have shown:

- Metabolic Stability : this compound remains stable during microsomal incubation with approximately 15% remaining in human liver microsomes after 15 minutes.

- Plasma Protein Binding : The free fraction in plasma was found to be low (approximately 3.2% in humans), indicating high availability for therapeutic action .

DMPK Profile

The drug's disposition and metabolism (DMPK) profile is critical for its development as a therapeutic agent. Key findings include:

| Parameter | Human | Rat | Dog | Monkey |

|---|---|---|---|---|

| % Remaining after 15 min | 15% | 35% | 26% | N/A |

| Free Fraction (% unbound) | 3.2% | 7% | 24.1% | 9.6% |

| Brain Free Fraction | 3.7% | N/A | N/A | N/A |

These data suggest that this compound has a favorable profile for further development due to its low protein binding and reasonable brain penetration.

Preclinical Studies

Efficacy in Animal Models

this compound has been evaluated in various preclinical models of schizophrenia and cognitive dysfunction. The findings indicate significant efficacy in improving cognitive deficits associated with these conditions:

- Antipsychotic Activity : In rodent models, this compound demonstrated robust antipsychotic-like effects without inducing seizure liabilities typically associated with other mGlu5 modulators.

- Cognitive Enhancement : The compound has shown promise in enhancing cognitive functions such as learning and memory in various behavioral assays.

Case Study: Efficacy Assessment

In a specific study assessing the efficacy of this compound on cognitive deficits induced by phencyclidine (PCP), results indicated that treatment with the compound significantly reversed deficits in working memory tasks compared to control groups .

Safety Profile and Adverse Effects

While this compound exhibits promising therapeutic potential, concerns regarding its safety profile remain. Preclinical studies have raised questions about potential neurotoxicity associated with high-efficacy PAMs at mGlu5 receptors:

- Neurotoxicity Concerns : Some studies reported increases in Fluoro-Jade C staining, indicating neurodegeneration in rodent models treated with certain mGlu5 PAMs, although this compound was noted to have a different profile due to its selective action .

- Seizure Liability : Unlike traditional agonists or ago-PAMs that can induce seizures, this compound's pure PAM activity appears to mitigate this risk .

Propiedades

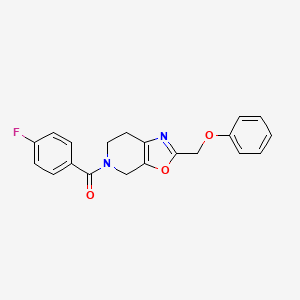

IUPAC Name |

(4-fluorophenyl)-[2-(phenoxymethyl)-6,7-dihydro-4H-[1,3]oxazolo[5,4-c]pyridin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c21-15-8-6-14(7-9-15)20(24)23-11-10-17-18(12-23)26-19(22-17)13-25-16-4-2-1-3-5-16/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZLMKNNIUSREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(O2)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.